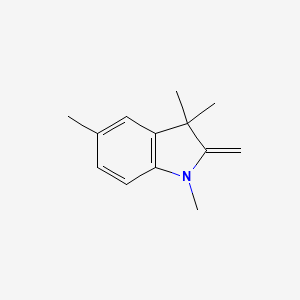
1,3,3,5-Tetramethyl-2-methylene-indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,5-Tetramethyl-2-methylene-indoline is a synthetic organic compound belonging to the indoline family Indolines are heterocyclic compounds characterized by a fused benzene and pyrrole ring
Synthetic Routes and Reaction Conditions:
Classical Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the indoline ring.
Reductive Amination: This approach involves the reductive amination of an appropriate indole precursor with formaldehyde and a reducing agent like sodium cyanoborohydride. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions.
Transition Metal-Catalyzed Reactions: Transition metals like palladium or rhodium can be used as catalysts to facilitate the formation of indoline derivatives through cross-coupling reactions. These reactions often require specific ligands and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound into various oxidized derivatives, such as indole-3-carboxylic acids.
Reduction: Reduction reactions can reduce the compound to simpler indoline derivatives or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the indoline ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids, indole-3-aldehydes, and indole-3-ones.
Reduction: Reduced indolines and related compounds.
Substitution: Substituted indolines with different functional groups.
Applications De Recherche Scientifique
1,3,3,5-Tetramethyl-2-methylene-indoline has found applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Indoline derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
1,3,3,5-Tetramethyl-2-methylene-indoline is structurally similar to other indoline derivatives, such as 1,3,3-trimethyl-2-methylene-indoline and 2-methylene-1,3,3-trimethylindoline. These compounds share the indoline core but differ in their substitution patterns and functional groups. The unique structural features of this compound contribute to its distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
1,3,3-trimethyl-2-methylene-indoline
2-methylene-1,3,3-trimethylindoline
1,3,3,5-trimethyl-2-methylene-indoline
Propriétés
IUPAC Name |
1,3,3,5-tetramethyl-2-methylideneindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-7-12-11(8-9)13(3,4)10(2)14(12)5/h6-8H,2H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKYJXVNOCHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C)C2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













